molecular formula C12H9ClO2 B11882715 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone

2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone

Cat. No.: B11882715
M. Wt: 220.65 g/mol
InChI Key: CMNJGJXXRTWBTI-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO2. This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(5-hydroxynaphthalen-1-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-1-(5-hydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9ClO2/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6,14H,7H2

InChI Key

CMNJGJXXRTWBTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)C(=O)CCl

Origin of Product

United States

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